
2-(1H-Pyrazol-1-yl)-5-(Trifluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and lipophilicity, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and lipophilicity make it useful in the study of biological systems.
Wirkmechanismus
Target of Action
The primary target of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is the Rhodium (III) ion . This compound is involved in Rhodium (III)-catalyzed reactions, particularly in the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Mode of Action
The compound interacts with its target through a process known as C–H bond functionalization . This Rhodium (III)-catalyzed and solvent-controlled process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the C–H bond functionalization pathway . This pathway involves the interaction of the compound with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products .
Result of Action
The result of the compound’s action is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields .
Action Environment
The action of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is influenced by the reaction environment. The solvent used in the reaction plays a crucial role in controlling the C–H bond functionalization . Therefore, the efficacy and stability of the compound’s action are likely dependent on the specific reaction conditions.
Biochemische Analyse
Biochemical Properties
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which these enzymes are involved . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in stress responses and metabolic regulation . Additionally, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of enzymes involved in oxidative stress responses by binding to their active sites and preventing substrate access. Additionally, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that prolonged exposure to 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of the pyridine ring. One common method is the Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This reaction can be controlled by the choice of solvent to yield either C–H alkenylation products or indazole products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(trifluoromethyl)pyridine: Does not contain the pyrazole ring, affecting its reactivity and applications.
Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III): A complex that includes the 2-(1H-pyrazol-1-yl)pyridine moiety but is used in different contexts, such as in dye-sensitized solar cells.
Uniqueness
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, along with the trifluoromethyl group. This combination of features imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMJMKMKDZKFQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
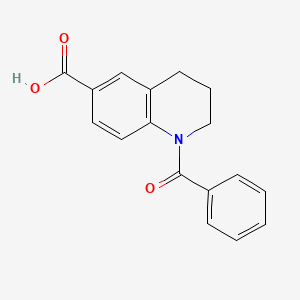
![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)
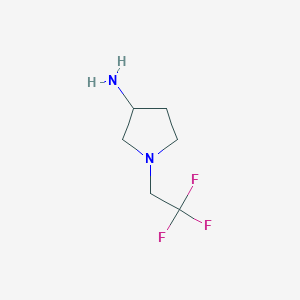
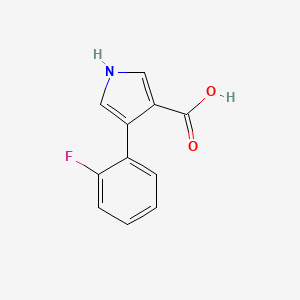
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
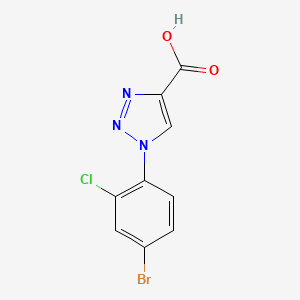
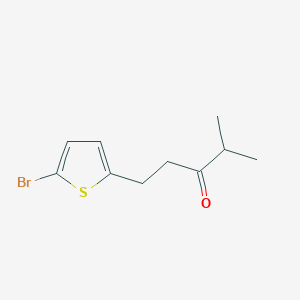


amine](/img/structure/B1371032.png)
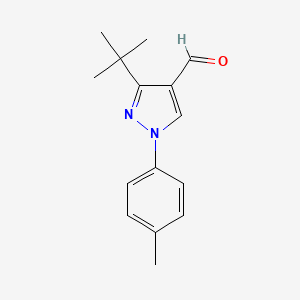
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
